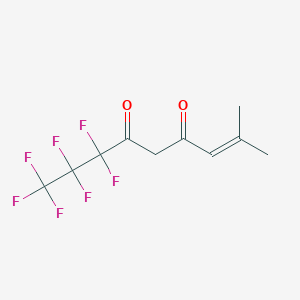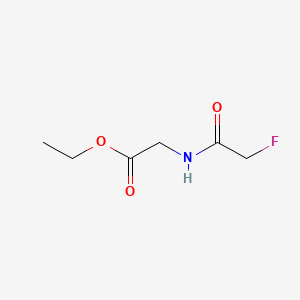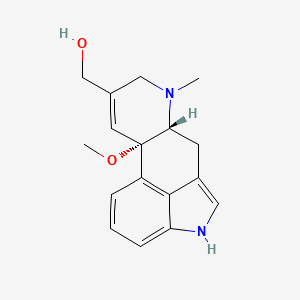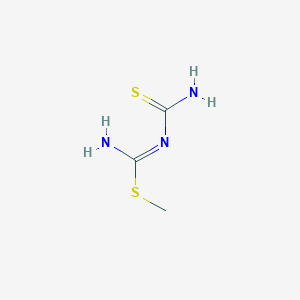
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is an intermediate used in the synthesis of Bucumolol, an antihypertensive agent and β-adrenoceptor blocker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin typically involves the reaction of 5-methylcoumarin with 3-chloro-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or amines.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium carbonate, and acetone.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is used as a building block in the synthesis of various pharmacologically active compounds, including antihypertensive agents like Bucumolol.
Biology: The compound is used in biochemical studies to investigate the interactions of coumarin derivatives with biological targets, such as enzymes and receptors.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the development of drugs with potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and as a reference substance for drug impurities and reagents .
Mécanisme D'action
The mechanism of action of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is primarily related to its role as an intermediate in the synthesis of Bucumolol. Bucumolol exerts its effects by blocking β-adrenoceptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparaison Avec Des Composés Similaires
Warfarin: An anticoagulant that also belongs to the coumarin family.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxy-4-methylcoumarin: A coumarin derivative with different substituents.
Uniqueness: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its role as an intermediate in the synthesis of Bucumolol highlights its importance in medicinal chemistry.
Propriétés
IUPAC Name |
8-(3-chloro-2-hydroxypropoxy)-5-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-8-2-4-11(17-7-9(15)6-14)13-10(8)3-5-12(16)18-13/h2-5,9,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMOCALGIEQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

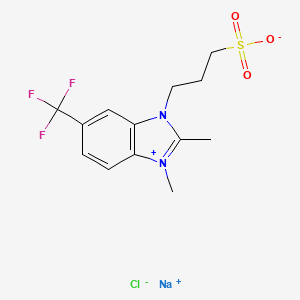
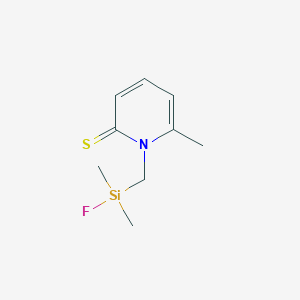
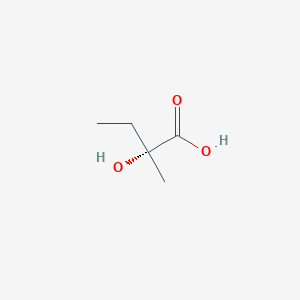
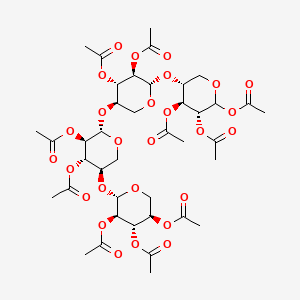
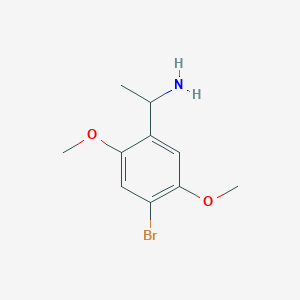
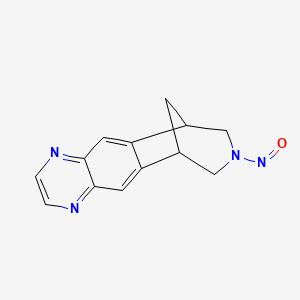
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
